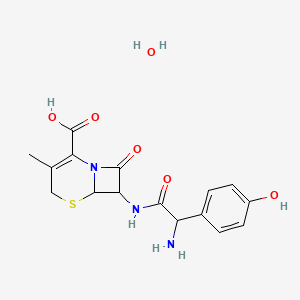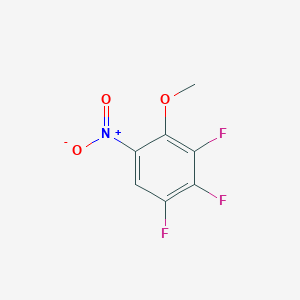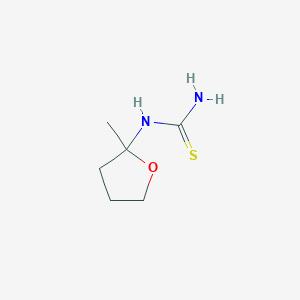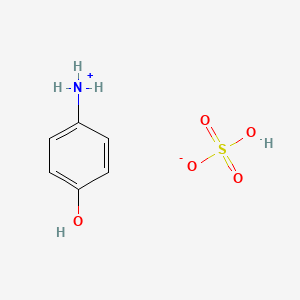
p-Hydroxyanilinium bisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Hydroxyanilinium bisulfate:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyanilinium bisulfate typically involves the reaction of p-hydroxyaniline with sulfuric acid. The process can be summarized as follows:
Starting Materials: p-Hydroxyaniline and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid decomposition. The mixture is stirred until the reaction is complete.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: p-Hydroxyanilinium bisulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form p-aminophenol under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: p-Aminophenol.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
Chemistry: p-Hydroxyanilinium bisulfate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it a valuable compound in organic synthesis.
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar biological molecules
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of p-Hydroxyanilinium bisulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the anilinium ion can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
相似化合物的比较
p-Aminophenol: Similar in structure but lacks the bisulfate anion.
p-Nitroaniline: Contains a nitro group instead of a hydroxyl group.
p-Toluidine: Contains a methyl group instead of a hydroxyl group.
Uniqueness: p-Hydroxyanilinium bisulfate is unique due to the presence of both a hydroxyl group and a bisulfate anion. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. The bisulfate anion also contributes to the compound’s stability and makes it suitable for various applications in research and industry.
属性
IUPAC Name |
hydrogen sulfate;(4-hydroxyphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCIMUWVJXQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])O.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-98-0 |
Source


|
| Record name | Phenol, 4-amino-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
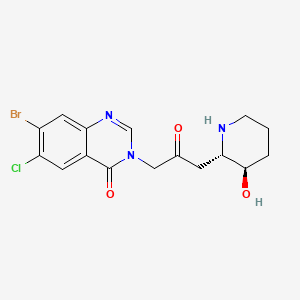
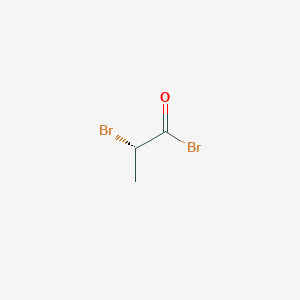
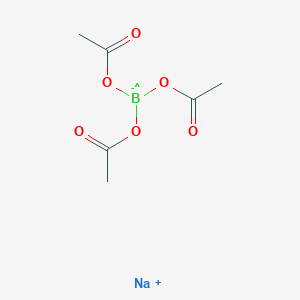
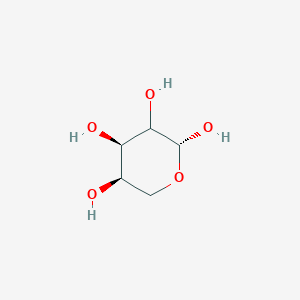
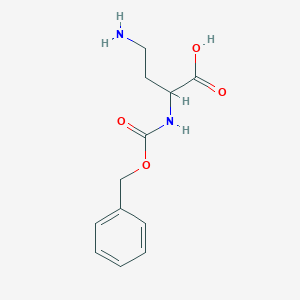
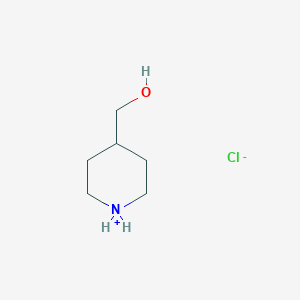
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)
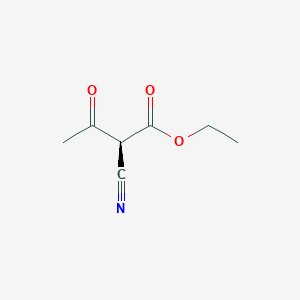
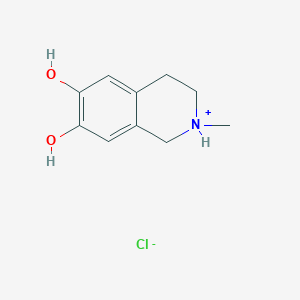
![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)
